molecular formula C8H4BrF6NO B8305985 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B8305985
M. Wt: 324.02 g/mol
InChI Key: FVAAOCYFPRQZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated pyridine derivative This compound is notable for its unique structure, which includes both bromine and hexafluoro-2-hydroxyprop-2-yl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps. One common method starts with the bromination of pyridine to form 2-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the hexafluoro-2-hydroxyprop-2-yl group. The specific conditions for these reactions can vary, but they often involve the use of strong bases and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and hexafluoro-2-hydroxyprop-2-yl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridine
  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-6-chloropyridine
  • 2-Bromo-5-fluoropyridine

Uniqueness

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoro-2-hydroxyprop-2-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where such properties are desirable, such as in the design of new materials or bioactive molecules .

Properties

Molecular Formula

C8H4BrF6NO

Molecular Weight

324.02 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C8H4BrF6NO/c9-5-3-1-2-4(16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H

InChI Key

FVAAOCYFPRQZNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,6-dibromo pyridine 260 (2.37 g, 10 mmol) in dry THF, cooled to 0° C., n-BuLi 1.4 mmol in hexane (7.9 ml, 11 mmol) was added drop wise, and stirred for 10 min. Then hexafluoroacetone (CF3—CO—CF3) 244 was added to the reaction mixture and continued stirring for another 2 h. After completion of the reaction, it was quenched with saturated ammonium chloride solution. The organic layer was separated and aqueous phase was extracted again with diethyl ether, the combined organic layer was dried over sodium sulphate and concentrated to get the crude compound 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 261, which was purified through 100-200 mesh silica gel by eluting the compound at 15% Ethylacetate in hexane to get the thick oil compound 261.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mmol
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dibromopyridine (2.37 g, 10 mmol) in THF (25 mL) at -70° there was added slowly n-BuLi, 1.4M, in hexane (7.9mL, 11 mmol). The resulting mixture was stirred in the cold until a solution was obtained (10 min). This solution was cannulated into a solution of hexafluoroacetone prepared by bubbling hexafluoroacetone into THF (10 mL) at -70° for 3 min. The resulting reaction mixture was stirred for 15 min., then quenched with an aqueous solution of NH4Cl (8 mL). The suspension was allowed to warm to r.t. and was extracted with Et2O. After drying and evaporation of the organic extract, the residue was chromatographed on silica gel with hexane:EtOAc, followed by bulb-to-bulb distillation to afford the title compound, m.p. 67°-69° C.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.